

An In-depth Technical Guide to the Discovery and Development of TED-347

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TED-347	
Cat. No.:	B15544150	Get Quote

Introduction

TED-347 is a first-in-class small molecule inhibitor that targets the transcriptional enhanced associate domain (TEAD) family of transcription factors. It functions as a potent, irreversible, covalent, and allosteric inhibitor of the protein-protein interaction between TEAD and its coactivator, Yes-associated protein (YAP). The TEAD-YAP interaction is a critical downstream nodal point of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis. Dysregulation of the Hippo pathway and subsequent hyperactivation of the TEAD-YAP transcriptional complex are implicated in the development and progression of various cancers. **TED-347** represents a significant advancement in the quest for therapeutic agents that can effectively modulate this key oncogenic pathway. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of **TED-347**.

Discovery and Medicinal Chemistry

The discovery of **TED-347** originated from a strategy to target a conserved cysteine residue (Cys-367 in TEAD4) located within the deep, hydrophobic palmitate-binding pocket of TEAD proteins. This pocket is distinct from the large, shallow interface where YAP binds, making it a more "druggable" target for small molecules. The design of **TED-347** was inspired by the non-steroidal anti-inflammatory drug (NSAID) flufenamic acid, which was identified as a non-covalent binder of the TEAD central pocket.



To achieve irreversible inhibition, a chloromethyl ketone electrophilic "warhead" was incorporated into the flufenamic acid scaffold. This modification allows **TED-347** to form a stable covalent bond with the thiol group of the Cys-367 residue. This covalent and allosteric mechanism of action provides sustained inhibition of the TEAD-YAP interaction.

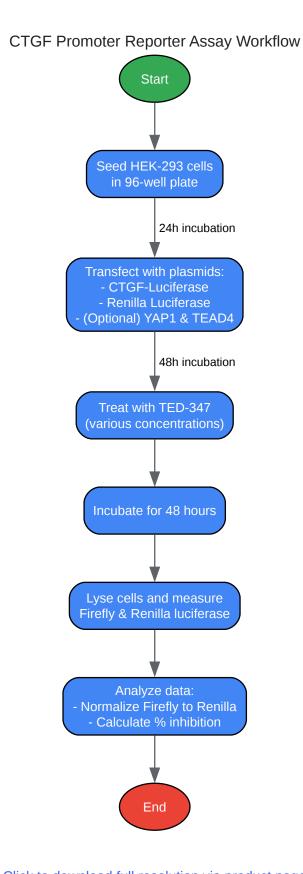
Mechanism of Action

TED-347 exerts its inhibitory effect through a precise and targeted mechanism:

- Binding to the TEAD Palmitate Pocket: **TED-347** initially binds non-covalently to the central hydrophobic pocket of TEAD, a site normally occupied by palmitic acid.
- Covalent Modification: The chloromethyl ketone moiety of TED-347 then reacts with the
 nucleophilic thiol group of the conserved cysteine residue within the pocket, forming an
 irreversible covalent bond.
- Allosteric Inhibition of TEAD-YAP Interaction: This covalent modification induces a conformational change in TEAD that allosterically disrupts the binding interface for YAP.
- Suppression of TEAD-YAP Transcriptional Activity: By preventing the association of TEAD
 with its co-activator YAP, TED-347 effectively blocks the transcription of downstream target
 genes that are critical for cell proliferation and survival, such as the Connective Tissue
 Growth Factor (CTGF).

The signaling pathway and the mechanism of inhibition by **TED-347** are depicted in the following diagram.





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 To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Development of TED-347]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544150#discovery-and-development-of-ted-347]

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